molecular formula C21H19N3O B2871116 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone CAS No. 1797184-03-2

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone

Cat. No.: B2871116
CAS No.: 1797184-03-2
M. Wt: 329.403
InChI Key: DCWPUDJJRZUYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone typically involves the condensation of a 2-aryl-substituted acrylate with a 6-aminopyrimidin-4(3H)-one in the presence of a base under microwave irradiation

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control processes.

Chemical Reactions Analysis

Types of Reactions

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form unsaturated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrido[4,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often use reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield unsaturated pyrido[4,3-d]pyrimidine derivatives, while reduction can produce dihydropyrido[4,3-d]pyrimidine compounds .

Scientific Research Applications

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone has several scientific research applications:

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2,2-diphenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c25-21(24-12-11-19-18(14-24)13-22-15-23-19)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13,15,20H,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWPUDJJRZUYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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